7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Description
7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolidine-thiazole core. Key structural attributes include:
- Core structure: Hexahydropyrrolo[2,1-b][1,3]thiazole, a bicyclic system combining pyrrolidine and thiazole rings.
- Substituents: A 5-oxo (keto) group, a 4-methylphenyl group at the 7a position, and a carboxylic acid at position 2.
This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-351557) for research use, with pricing starting at $399 for 1 g .
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
7a-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9-2-4-10(5-3-9)14-7-6-12(16)15(14)11(8-19-14)13(17)18/h2-5,11H,6-8H2,1H3,(H,17,18) |
InChI Key |
ITEMZDDAYIVEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CCC(=O)N2C(CS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7A-(4-methylphenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. This reaction is critical for modifying solubility and bioavailability.
| Reaction Type | Reagents/Conditions | Outcome | Yield | References |
|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | 80% |
Key Findings :
-
The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.
-
Excess methanol drives the reaction to completion, avoiding side reactions such as decarboxylation.
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, enabling conjugation with bioactive molecules.
| Reaction Type | Reagents/Conditions | Outcome | Yield | References |
|---|---|---|---|---|
| Amidation | EDC/HOBt, DIPEA, room temperature | Amide derivatives (e.g., benzylamide) | 65–75% |
Key Findings :
-
Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxyl group for efficient coupling.
-
Steric hindrance from the 4-methylphenyl group slightly reduces yields compared to simpler analogs.
Decarboxylation Under Oxidative Conditions
Decarboxylation occurs under strong oxidative conditions, forming a ketone-stabilized intermediate.
| Reaction Type | Reagents/Conditions | Outcome | Yield | References |
|---|---|---|---|---|
| Oxidative decarboxylation | Cu(OAc)₂, pyridine, 110°C | 5-Oxo-hexahydropyrrolo-thiazole derivative | 58% |
Mechanistic Insight :
-
Copper(II) acetate acts as a one-electron oxidant, facilitating radical intermediates.
-
The reaction preserves the thiazole ring but eliminates the carboxylic acid group .
Cycloaddition Reactions
The strained bicyclic system participates in [4+2] cycloadditions with dienophiles.
| Reaction Type | Reagents/Conditions | Outcome | Yield | References |
|---|---|---|---|---|
| Diels-Alder reaction | Acrylonitrile, 80°C | Fused tricyclic adduct | 45% |
Key Findings :
-
The electron-deficient thiazole ring enhances reactivity toward electron-rich dienophiles.
-
Stereoselectivity is influenced by the 4-methylphenyl group, favoring endo transition states .
Stability and Degradation
The compound exhibits sensitivity to light and moisture, leading to decomposition:
| Condition | Degradation Pathway | Major Products | References |
|---|---|---|---|
| UV light (254 nm) | Photooxidation | Sulfoxide derivatives | |
| Aqueous acid (pH <3) | Hydrolysis of thiazole ring | Mercaptopyrrolidine fragments |
Functionalization via Enolate Chemistry
The ketone moiety enables enolate formation, allowing alkylation or aldol reactions.
| Reaction Type | Reagents/Conditions | Outcome | Yield | References |
|---|---|---|---|---|
| Aldol condensation | LDA, THF, −78°C | β-Hydroxy ketone adducts | 50% |
Note :
-
Lithium diisopropylamide (LDA) selectively deprotonates the α-position to the ketone.
-
Steric effects from the fused ring system limit reactivity with bulky electrophiles.
Scientific Research Applications
7A-(4-methylphenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7A-(4-methylphenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparative Insights
Core Heterocycle Variations
- Pyrrolo-thiazole vs. Pyrrolo-oxazole: The target compound’s thiazole ring (vs.
- Imidazo-thiazole vs. Pyrrolo-thiazole : The imidazo-thiazole core () includes an additional nitrogen, enhancing hydrogen-bonding capacity compared to the pyrrolo-thiazole system.
Substituent Effects
- 4-Methylphenyl Group : The 7a-(4-methylphenyl) substituent in the target compound may enhance lipophilicity and membrane permeability compared to smaller groups (e.g., methyl in ).
Biological Activity
7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound with a complex structure that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15NO3S
- Molecular Weight : 277.34 g/mol
- CAS Number : 138568-66-8
1. Inhibitory Effects on MAO Enzymes
Monoamine oxidase (MAO) enzymes play a critical role in the metabolism of neurotransmitters and are implicated in various neuropsychiatric disorders. Studies have shown that derivatives of thiadiazole compounds exhibit significant inhibitory activity against MAO-A and MAO-B isoforms.
- Research Findings : In a study examining various thiadiazole derivatives, it was found that compounds similar to this compound demonstrated considerable inhibitory effects on MAO-A (IC50 values ranging from 0.060 to 0.241 μM) .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 6b (most potent) | 0.060 ± 0.002 | MAO-A Inhibitor |
| 6c | 0.241 ± 0.011 | MAO-A Inhibitor |
| 6i (4-methylphenyl) | Diminished activity | MAO-A Inhibitor |
3. Antitumor Potential
Research indicates that compounds with similar structures may exhibit antitumor activity through various mechanisms, including apoptosis induction and inhibition of tumor cell proliferation.
- Case Study : In vitro studies have shown that certain benzothiazole derivatives can selectively bind to amyloid plaques in cancerous tissues, suggesting a potential pathway for anticancer drug development .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- MAO Inhibition : The compound binds to the active site of MAO enzymes, preventing the breakdown of neurotransmitters such as serotonin and dopamine, which may alleviate symptoms of depression and anxiety.
- Antimicrobial Mechanism : The structural features enable penetration into bacterial cells where they disrupt essential functions or inhibit growth.
Q & A
Q. What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?
- Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading, and reaction time). Statistical analysis identifies critical factors and interactions, reducing trial-and-error approaches. For example, a 2<sup>k</sup> factorial design can screen variables efficiently (Table 1) . Table 1 : Example DoE Parameters for Synthesis Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Solvent (Polarity) | DMF | THF |
| Catalyst Loading (%) | 5 | 15 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology : Combine <sup>1</sup>H/<sup>13</sup>C NMR (structural elucidation), IR spectroscopy (functional group identification), HPLC (purity assessment), and high-resolution mass spectrometry (HRMS) (molecular weight confirmation). For structurally related pyrrolo-thiazole derivatives, NMR chemical shifts at δ 2.1–3.5 ppm (methyl groups) and δ 6.5–8.0 ppm (aromatic protons) are critical markers .
Q. What purification methods are suitable for isolating this compound from complex reaction mixtures?
- Methodology : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. Monitor purity via TLC (Rf ≈ 0.3–0.5 in 1:1 hexane:EtOAc) .
Advanced Research Questions
Q. How can computational chemistry methods guide reaction design and mechanistic studies for this compound?
- Methodology : Employ density functional theory (DFT) to calculate transition states and reaction pathways (e.g., for cyclization steps). Combine with molecular dynamics simulations to predict solvent effects. Validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in synthesis?
- Methodology : Cross-validate using advanced spectroscopic techniques (e.g., <sup>15</sup>N NMR for heterocyclic nitrogen environments) and isotopic labeling to trace reaction intermediates. Adjust DFT parameters (e.g., basis sets or solvation models) to align with observed data .
Q. How can reaction kinetics studies elucidate the formation mechanism of this compound?
- Methodology : Conduct time-resolved in-situ FTIR or Raman spectroscopy to monitor intermediate species. Use Eyring analysis to determine activation enthalpies (ΔH<sup>‡</sup>) and entropies (ΔS<sup>‡</sup>). For example, a ΔH<sup>‡</sup> > 80 kJ/mol suggests a high-energy transition state typical of heterocyclic ring formation .
Q. What reactor design principles enhance scalability for synthesizing this compound?
- Methodology : Optimize mixing efficiency and heat transfer using microreactors or flow chemistry systems. Computational fluid dynamics (CFD) simulations can model mass transfer limitations in large-scale reactors (e.g., avoiding hot spots during exothermic steps) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodology : Compare data across multiple solvents (e.g., DMSO-d6 vs. CDCl3) to account for solvent-induced shifts. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-reference with crystallographic data (if available) for absolute configuration confirmation .
Methodological Best Practices
- Statistical Validation : Use ANOVA to confirm the significance of DoE results (p < 0.05) .
- Safety Protocols : Adhere to Chemical Hygiene Plans for handling reactive intermediates (e.g., thiazole precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
